molecular formula C26H21N3O3 B1600938 Eg5 Inhibitor V, trans-24 CAS No. 869304-55-2

Eg5 Inhibitor V, trans-24

Cat. No.: B1600938
CAS No.: 869304-55-2
M. Wt: 423.5 g/mol
InChI Key: UOKINRKWPYVMSZ-LADGPHEKSA-N
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Mechanism of Action

Target of Action

Eg5 Inhibitor V, trans-24 primarily targets the kinesin spindle protein (Eg5) . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . It controls the segregation of the chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

This compound interacts with its target by binding to the novel allosteric pocket (α4/α6/L11) of the Eg5 protein . This interaction inhibits the ATPase activity of the Eg5 protein . The compound exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .

Biochemical Pathways

The inhibition of Eg5 disrupts the formation of bipolar spindles, a crucial process in cell division . This disruption affects the segregation of chromosomes during mitosis . The compound’s action on Eg5 also impacts the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell growth and survival .

Result of Action

The inhibition of Eg5 by this compound results in the disruption of cell division, effectively halting the proliferation of cancer cells . In addition, the compound has been shown to induce a monoastral phenotype in HeLa cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific cellular environment, including the presence of other proteins and the state of the targeted cells

Biochemical Analysis

Biochemical Properties

Eg5 Inhibitor V, trans-24 interacts with the kinesin Eg5, a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . The inhibitor exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a monoastral spindle phenotype in HeLa cells . It also represses the proliferation of renal cell carcinoma both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the Eg5 protein, inhibiting its ATPase activity . This results in the arrest of mitotic cells in prometaphase, triggering the formation of monoastral spindles and leading to mitotic arrest that eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits its optimal anti-proliferative activity in 72 hours . Cells treated with this inhibitor present a characteristic monoastral spindle phenotype in 24 hours and apoptotic cells in 48 hours .

Dosage Effects in Animal Models

In animal models, this compound effectively suppresses tumor growth in subcutaneous xenograft models

Metabolic Pathways

It is known that it interacts with the Eg5 protein, which plays a crucial role in mitosis .

Subcellular Localization

It is known to interact with the Eg5 protein, which plays a crucial role in mitosis

Preparation Methods

The synthesis of Eg5 Inhibitor V, trans-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Eg5 Inhibitor V, trans-24 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKINRKWPYVMSZ-LADGPHEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468490
Record name Eg5 Inhibitor V, trans-24
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869304-55-2
Record name Eg5 Inhibitor V, trans-24
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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